molecular formula C7H11NO B560819 2-Ethenyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium CAS No. 105679-00-3

2-Ethenyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium

Cat. No.: B560819
CAS No.: 105679-00-3
M. Wt: 125.171
InChI Key: ZHQYSYNQGFCLPE-UHFFFAOYSA-N
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Description

2-Ethenyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium is a heterocyclic organic compound that belongs to the class of tetrahydropyridine oxides. This compound is characterized by the presence of a vinyl group attached to the nitrogen atom of the tetrahydropyridine ring, along with an oxide group at the 1-position. It is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium typically involves the cycloaddition of 2,3,4,5-tetrahydropyridine N-oxide to vinyl ethers. This reaction is often carried out under enantioselective conditions to obtain the desired product in high optical purity. For instance, the cycloaddition of 2,3,4,5-tetrahydropyridine N-oxide with ®-2,2-dimethyl-1-phenylpropyl vinyl ether, followed by N-benzylation and reduction with lithium aluminium hydride, yields the target compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethenyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Cycloaddition: Typically involves vinyl ethers or allyl alcohols under mild conditions.

    Reduction: Lithium aluminium hydride is commonly used for the reduction of the N-oxide group.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Cycloaddition Products: Hexahydroisoxazolo derivatives.

    Reduction Products: Reduced tetrahydropyridine derivatives.

    Substitution Products: Substituted tetrahydropyridine derivatives.

Scientific Research Applications

2-Ethenyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethenyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium involves its interaction with various molecular targets and pathways. The vinyl group allows for facile participation in cycloaddition and substitution reactions, while the N-oxide group can undergo reduction to form reactive intermediates. These intermediates can interact with biological macromolecules, leading to potential therapeutic effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application and derivative being studied .

Comparison with Similar Compounds

    2,3,4,5-Tetrahydropyridine N-oxide: A precursor in the synthesis of 2-Ethenyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium.

    Hexahydroisoxazolo derivatives: Products of cycloaddition reactions involving this compound.

    Substituted tetrahydropyridine derivatives: Products of substitution reactions involving the vinyl group.

Uniqueness: this compound is unique due to its combination of a vinyl group and an N-oxide group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various research applications .

Properties

CAS No.

105679-00-3

Molecular Formula

C7H11NO

Molecular Weight

125.171

IUPAC Name

2-ethenyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium

InChI

InChI=1S/C7H11NO/c1-2-7-5-3-4-6-8(7)9/h2,6-7H,1,3-5H2

InChI Key

ZHQYSYNQGFCLPE-UHFFFAOYSA-N

SMILES

C=CC1CCCC=[N+]1[O-]

Origin of Product

United States

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